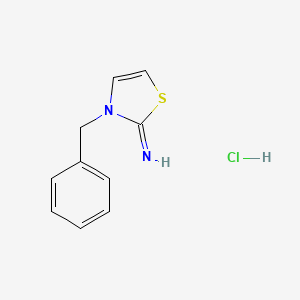

3-Benzyl-2,3-dihydro-1,3-thiazol-2-imine hydrochloride

CAS No.: 39913-88-7

Cat. No.: VC3357238

Molecular Formula: C10H11ClN2S

Molecular Weight: 226.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39913-88-7 |

|---|---|

| Molecular Formula | C10H11ClN2S |

| Molecular Weight | 226.73 g/mol |

| IUPAC Name | 3-benzyl-1,3-thiazol-2-imine;hydrochloride |

| Standard InChI | InChI=1S/C10H10N2S.ClH/c11-10-12(6-7-13-10)8-9-4-2-1-3-5-9;/h1-7,11H,8H2;1H |

| Standard InChI Key | MVUPICKBYJNSEN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CN2C=CSC2=N.Cl |

| Canonical SMILES | C1=CC=C(C=C1)CN2C=CSC2=N.Cl |

Introduction

Physical and Chemical Properties

Chemical Reactivity

The imine functionality (C=N) at position 2 could potentially participate in various chemical transformations, making this compound useful in synthetic organic chemistry. Additionally, the benzyl group could undergo typical reactions associated with aromatic rings, such as substitution reactions under appropriate conditions.

Synthesis Methods

General Synthetic Approaches to Thiazole Derivatives

The synthesis of thiazole derivatives, including compounds similar to 3-Benzyl-2,3-dihydro-1,3-thiazol-2-imine hydrochloride, has been well-documented in chemical literature. One common approach involves the condensation of α-halo ketones with thioamides, which has been reported as an effective method for thiazole synthesis .

In the literature, various catalysts, conditions, and strategies have been developed for the synthesis of thiazoles and their derivatives . These approaches provide researchers with multiple options for accessing thiazole-based compounds, depending on the specific substitution pattern desired and the available starting materials.

One-Pot Synthesis Approach

A particularly relevant synthetic approach described in the search results involves a facile one-pot four-step procedure for the synthesis of thiazole-2(3H)-imine derivatives. This method starts with α-active methylene ketones, proceeds through bromination, followed by treatment with potassium thiocyanate, and finally condensation with various primary amines in ethanol .

For thiazol-2(3H)-imine derivatives, the synthesis typically involves:

-

Bromination of an α-active methylene ketone using N-bromosuccinimide in ethanol at room temperature

-

Addition of potassium thiocyanate for nucleophilic substitution of the bromide

-

Addition of a primary amine (such as benzylamine) to initiate cyclization

-

Continuous stirring to complete the reaction and obtain the final product

This approach is attractive because it eliminates the need for techniques such as extraction and chromatography, potentially making it more efficient for the preparation of these compounds .

Specific Synthesis of Benzyl-Substituted Thiazoles

For benzyl-substituted derivatives similar to 3-Benzyl-2,3-dihydro-1,3-thiazol-2-imine, benzylamine has been specifically mentioned as a primary amine used in the synthesis . The reaction of 3-thiocyanoacetylacetone with benzylamine has been studied, although it resulted in an unexpected product in one case, highlighting the complexity of these reactions and the importance of careful structural elucidation .

The mechanism for forming these structures typically involves nucleophilic substitution, addition reactions, rearrangements, and cyclization steps that ultimately lead to the thiazole ring system . The hydrochloride salt form would be prepared by treating the free base with hydrochloric acid under appropriate conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume